molecular formula C21H33NO2 B3063097 1-(4-Nonylbenzyl)pyrrolidine-3-carboxylic acid CAS No. 570423-46-0

1-(4-Nonylbenzyl)pyrrolidine-3-carboxylic acid

Cat. No.: B3063097
CAS No.: 570423-46-0
M. Wt: 331.5 g/mol
InChI Key: JXGNTXCFTVWCAS-UHFFFAOYSA-N
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Description

1-(4-Nonylbenzyl)pyrrolidine-3-carboxylic acid (CAS 570423-46-0) is a high-purity organic compound with the molecular formula C21H33NO2 and a molecular weight of 331.49 g/mol . This chemical belongs to the class of pyrrolidine-3-carboxylic acid derivatives, which are recognized as important scaffolds in medicinal chemistry and drug discovery due to their structural similarity to proline . These derivatives have shown significant potential in therapeutic development. Scientific literature indicates that structurally related pyrrolidine-3-carboxylic acids act as potent and highly selective antagonists for the Endothelin A (ETA) receptor . The endothelin system is a critical target for cardiovascular research, and such antagonists are valuable tools for studying associated pathways . Furthermore, research into proline metabolism highlights its crucial role in cancer cell survival, proliferation, and metastasis . Synthetic analogues of pyrrolidine-3-carboxylic acid are therefore of great interest for developing antiproliferative agents and as chemical probes for studying cancer mechanisms . This compound is provided for research applications only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to handle this material with appropriate safety precautions.

Properties

CAS No.

570423-46-0

Molecular Formula

C21H33NO2

Molecular Weight

331.5 g/mol

IUPAC Name

1-[(4-nonylphenyl)methyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C21H33NO2/c1-2-3-4-5-6-7-8-9-18-10-12-19(13-11-18)16-22-15-14-20(17-22)21(23)24/h10-13,20H,2-9,14-17H2,1H3,(H,23,24)

InChI Key

JXGNTXCFTVWCAS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)CN2CCC(C2)C(=O)O

Origin of Product

United States

Biological Activity

1-(4-Nonylbenzyl)pyrrolidine-3-carboxylic acid (commonly referred to as Ancriviroc besylate) is a compound that has garnered attention for its potential biological activities, particularly in the context of viral infections, specifically HIV-1. This article will delve into its biological activity, synthesis, mechanism of action, and relevant case studies.

  • Molecular Formula : C21H33NO2
  • Molecular Weight : 325.50 g/mol
  • CAS Number : 10215259
  • IUPAC Name : this compound

This compound functions primarily as an antagonist of the CCR5 co-receptor, which is crucial for the entry of HIV-1 into host cells. By blocking this receptor, the compound prevents the virus from infecting T cells, thus exerting its antiviral effects. The binding affinity of this compound to CCR5 has been shown to be subnanomolar, indicating a potent inhibitory effect on viral entry.

Antiviral Properties

The primary focus of research on this compound has been its role in combating HIV. Studies have demonstrated that it effectively inhibits RANTES binding, a chemokine involved in immune response and HIV entry. The compound has shown promising results in vitro against various strains of HIV-1 that utilize CCR5 for entry.

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

Compound NameMechanismPotencyClinical Status
Ancriviroc besylateCCR5 antagonistSubnanomolarDiscontinued
MaravirocCCR5 antagonistNanomolarApproved
VicrivirocCCR5 antagonistNanomolarDiscontinued

This table illustrates how Ancriviroc besylate compares to other similar compounds in terms of potency and clinical status.

Synthesis and Derivative Development

Recent advancements in synthetic methodologies have facilitated the development of derivatives of pyrrolidine-3-carboxylic acids, including this compound. These methods often involve asymmetric Michael addition reactions, allowing for high stereoselectivity and efficiency in producing biologically active compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The pyrrolidine-3-carboxylic acid scaffold is highly versatile, with modifications at the 1-, 4-, and 5-positions significantly altering activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Substituent(s) Molecular Weight Key Properties/Activities Reference
1-(4-Nonylbenzyl)pyrrolidine-3-carboxylic acid 4-Nonylbenzyl (C₉H₁₉-C₆H₄-CH₂) ~347.5 (est.) High lipophilicity (predicted) N/A
1-(4-Trifluoromethylphenyl)pyrrolidine-3-carboxylic acid 4-CF₃-C₆H₄ 259.2 Enhanced metabolic stability
1-(4-Methoxybenzyl)-5-(4-methoxybenzyl)-pyrrolidine-3-carboxylic acid 4-Methoxybenzyl (x2) 385.4 100% anticonvulsant activity (0.0087 mmol/kg)
1-(3-Chloro-4-fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid 3-Cl, 4-F, 2-oxo 257.7 Synthetic intermediate (65% yield)
1-Benzyl-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid Benzyl, 2-F-phenyl 341.4 Safety data available (GHS-compliant)
Key Observations:
  • Electron-Withdrawing vs. Donating Groups : Trifluoromethyl (CF₃) and halogen substituents (Cl, F) improve metabolic stability and electronic interactions with target proteins, while alkoxy groups (e.g., methoxy) enhance anticonvulsant activity .
  • Steric Effects: Bulky substituents like nonylbenzyl may limit binding to certain enzyme active sites but improve selectivity for lipid-rich targets .
Anticonvulsant Activity:
  • Methoxy-Substituted Analogs : Compound 4b (1-(4-methoxybenzyl) derivative) demonstrated 100% protection against pentylenetetrazole-induced seizures at 0.0087 mmol/kg, outperforming ethoxy and propoxy analogs .
  • Nonylbenzyl Implications: The long alkyl chain may prolong half-life via increased protein binding but could reduce potency due to steric hindrance.
Antifungal Activity:
  • Naphthoquinone-functionalized derivatives (e.g., 3-chloro-1,4-naphthoquinone analogs) showed activity against Candida tenuis and Aspergillus niger, suggesting that hydrophobic substituents like nonylbenzyl could enhance membrane disruption .
Enzyme Inhibition:
  • Chiral center configuration (e.g., (R)- vs. (S)-pyrrolidine) significantly impacts PARK7 inhibition, highlighting the importance of stereochemistry in target engagement .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-Nonylbenzyl)pyrrolidine-3-carboxylic acid in academic laboratories?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as:

Alkylation : Introducing the 4-nonylbenzyl group to pyrrolidine via nucleophilic substitution using catalysts like palladium or copper under inert atmospheres .

Carboxylic Acid Functionalization : Oxidation or carboxylation at the 3-position of pyrrolidine, often employing reagents like KMnO₄ or CO₂ under high pressure .

  • Key Considerations : Solvent selection (e.g., DMF, toluene) and temperature control are critical for minimizing side reactions. Purity is validated via HPLC (>95%) and NMR .

Q. How is structural characterization performed for this compound?

  • Methodological Answer :

  • Spectroscopic Techniques :
  • ¹H/¹³C NMR : Confirms substitution patterns and stereochemistry (e.g., benzyl group integration, pyrrolidine ring conformation) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion detection) .
  • Chromatography : HPLC or GC-MS ensures purity (>95%) and identifies byproducts .

Q. What are the primary biological or chemical applications of this compound in research?

  • Methodological Answer :

  • Medicinal Chemistry : Investigated as a precursor for protease inhibitors or receptor antagonists due to its rigid pyrrolidine scaffold and hydrophobic substituents .
  • Material Science : Used in designing ionic liquids or catalysts, leveraging its amphiphilic structure .

Advanced Research Questions

Q. How can researchers optimize synthetic yield when scaling up reactions?

  • Methodological Answer :

  • Catalyst Screening : Test Pd/Cu ratios (e.g., 1:1 to 1:3) to balance reactivity and cost .
  • DoE (Design of Experiments) : Vary temperature (80–120°C), solvent polarity (DMF vs. THF), and reaction time (12–48 hrs) to identify optimal conditions .
  • Contradiction Note : High catalyst loading may increase yield but reduce cost-efficiency; balance via kinetic studies .

Q. How should conflicting data on biological activity (e.g., IC₅₀ variability) be resolved?

  • Methodological Answer :

  • Standardized Assays : Replicate studies using uniform cell lines (e.g., HEK293) and buffer conditions (pH 7.4, 37°C) .
  • Metabolomic Profiling : Use LC-MS to detect degradation products or metabolites that may alter activity .
  • Statistical Analysis : Apply ANOVA to compare datasets and identify outliers due to experimental variability .

Q. What protocols ensure compound stability during long-term storage?

  • Methodological Answer :

  • Storage Conditions :
  • Temperature : -20°C in amber vials to prevent photodegradation .
  • Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the carboxylic acid group .
  • Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC checks .

Q. Which advanced techniques elucidate enzyme-binding mechanisms for this compound?

  • Methodological Answer :

  • Biophysical Methods :
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to target enzymes .
  • X-ray Crystallography : Resolves 3D binding modes (e.g., hydrogen bonding with catalytic residues) .
  • Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinity and guides mutagenesis studies .

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